2,4,6-Trichloro-5-(difluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichloro-5-(difluoromethyl)pyrimidine is a halogenated pyrimidine derivative with the molecular formula C5HCl3F2N2 and a molecular weight of 233.43 g/mol . This compound is characterized by the presence of three chlorine atoms and two fluorine atoms attached to a pyrimidine ring, making it a highly reactive and versatile chemical intermediate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-5-(difluoromethyl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the chlorination of 5-(difluoromethyl)pyrimidine using chlorine gas or other chlorinating agents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-5-(difluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while oxidation reactions can produce pyrimidine N-oxides .
Scientific Research Applications
2,4,6-Trichloro-5-(difluoromethyl)pyrimidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-5-(difluoromethyl)pyrimidine involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or modification of protein function . Additionally, its halogenated structure allows it to interact with nucleic acids, potentially disrupting DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: This compound is similar in structure but has two chlorine atoms and three fluorine atoms.
2,4,6-Trichloropyrimidine: This compound lacks the difluoromethyl group and is used as an intermediate in the synthesis of various chemicals.
Uniqueness
2,4,6-Trichloro-5-(difluoromethyl)pyrimidine is unique due to the presence of both chlorine and fluorine atoms, which confer distinct reactivity and biological properties. The combination of these halogens allows for specific interactions with biological molecules, making it a valuable compound in medicinal chemistry and other fields .
Properties
Molecular Formula |
C5HCl3F2N2 |
---|---|
Molecular Weight |
233.43 g/mol |
IUPAC Name |
2,4,6-trichloro-5-(difluoromethyl)pyrimidine |
InChI |
InChI=1S/C5HCl3F2N2/c6-2-1(4(9)10)3(7)12-5(8)11-2/h4H |
InChI Key |
YJFQVMJPIJCYMF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.